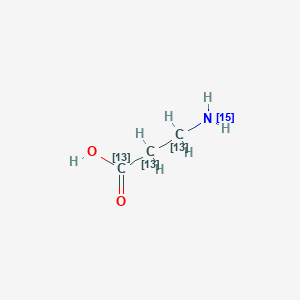
2,6-Di-O-benzylmyoinositol
Übersicht
Beschreibung
2,6-Di-O-benzylmyoinositol is a chemical compound with the formula C20H24O6 . It contains a total of 52 bonds, including 28 non-H bonds, 12 multiple bonds, 6 rotatable bonds, 12 aromatic bonds, 3 six-membered rings, 4 hydroxyl groups, 4 secondary alcohols, and 2 ethers (aliphatic) .
Synthesis Analysis
The preparation of intermediates for the synthesis of 1D-myo-inositol 1,4,5- and 2,4,5-trisphosphates, 1,4-bisphosphate 5-phosphorothioate, and 4,5-bisphosphate 1-phosphorothioate from 1D-3,6-di-O-benzyl-1,2-O-isopropylidene-myo-inositol has been reported . Another study discusses the kinetic resolution of this compound by lipase B of Candida antarctica .Molecular Structure Analysis
The this compound molecule contains a total of 50 atoms, including 24 Hydrogen atoms, 20 Carbon atoms, and 6 Oxygen atoms . It also contains 3 six-membered rings .Physical And Chemical Properties Analysis
The molecular formula of this compound is C20H24O6 . The predicted density is 1.34±0.1 g/cm3, the melting point is 144-145 °C, and the predicted boiling point is 532.9±50.0 °C .Wissenschaftliche Forschungsanwendungen
Crystal Structures and Molecular Assemblies : The study by Krishnaswamy et al. (2010) in "CrystEngComm" revealed insights into helical self-assembly of molecules in pseudopolymorphs of racemic 2,6-di-O-(4-halobenzoyl)-myo-inositol 1,3,5-orthoformates. This study provides clues for constructing molecular assemblies for intermolecular acyl transfer reactions (Krishnaswamy, Gonnade, Shashidhar, & Bhadbhade, 2010).
Synthesis and Analogues : Dreef et al. (1988) in "Tetrahedron Letters" synthesized a chiral compound, an analogue of naturally occurring (ptd)Ins(4,5)P2, using optically active 2,3,6-tri-O-benzyl-4,5-di-O-(trans-prop-1-enyl)-D-myo-inositol (Dreef, Elie, Hoogerhout, Marel, & Boom, 1988).
Reproductive Technologies Applications : The study by Bevilacqua et al. (2015) in "Gynecological Endocrinology" highlighted the potential of Myo-inositol and D-chiro-inositol in assisting reproductive technologies, with Myo-inositol showing greater clinical efficacy than D-chiro-inositol in Obstetrics and Gynecology contexts, particularly in assisted reproduction technology (Bevilacqua et al., 2015).
Precursors for Phosphoinositols : Sureshan and Shashidhar (2001) presented a method for preparing racemic 2,4-di-O-benzyl-myo-inositol and 2-O-benzyl-myo-inositol, which are precursors for some phosphoinositides, in "Tetrahedron Letters" (Sureshan & Shashidhar, 2001).
Improvement of Embryo Quality in IVF : Colazingari et al. (2014) in the "Journal of Assisted Reproduction and Genetics" found that Myo-inositol supplementation in IVF media significantly improves embryo quality and development rate in early mouse embryos, suggesting potential benefits for human embryo preimplantation culture (Colazingari, Fiorenza, Carlomagno, Najjar, & Bevilacqua, 2014).
Neuroprotective Effects : The study by Xie et al. (2020) in the "Journal of ethnopharmacology" demonstrated the neuroprotective effect of Benzoinum by inhibiting cell apoptosis in cerebral ischaemic rats, suggesting its potential as a traditional Chinese medicine for treating stroke and other cardio-cerebrovascular diseases (Xie, Ma, Guo, Chen, & Wang, 2020).
Wirkmechanismus
Eigenschaften
IUPAC Name |
(1S,3R,4R,6R)-4,6-bis(phenylmethoxy)cyclohexane-1,2,3,5-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O6/c21-15-16(22)19(25-11-13-7-3-1-4-8-13)18(24)20(17(15)23)26-12-14-9-5-2-6-10-14/h1-10,15-24H,11-12H2/t15?,16-,17+,18?,19-,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWRJNSJYOXKKTK-MAGMXMNTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2C(C(C(C(C2O)OCC3=CC=CC=C3)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CO[C@@H]2[C@H](C([C@H]([C@H](C2O)OCC3=CC=CC=C3)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00921589 | |
| Record name | 4,6-Bis(benzyloxy)cyclohexane-1,2,3,5-tetrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00921589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
115015-97-9 | |
| Record name | 2,6-Di-O-benzylmyoinositol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115015979 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,6-Bis(benzyloxy)cyclohexane-1,2,3,5-tetrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00921589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![[(2E)-3-(5-amino-4-cyano-2-furyl)prop-2-enylidene]malononitrile](/img/structure/B39079.png)





